molecular formula C17H12N2OS B2989151 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde CAS No. 127204-74-4

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

Katalognummer: B2989151
CAS-Nummer: 127204-74-4
Molekulargewicht: 292.36
InChI-Schlüssel: HOUNTOGJXYLMNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is a heterocyclic compound featuring a fused benzoimidazo[2,1-b]thiazole core substituted at position 2 with a p-tolyl group and at position 3 with a carboxaldehyde moiety.

Eigenschaften

IUPAC Name

2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)16-14(10-20)19-13-4-2-3-5-15(13)21-17(19)18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUNTOGJXYLMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde typically involves multicomponent reactions. One common method includes the use of an ionic liquid-promoted one-pot synthesis, which combines thiazole and imidazole derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde involves several steps. It binds to specific receptors and inhibits the production of prostaglandins, which are important mediators of inflammation . The mechanistic pathway leading to its effects includes amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization . These steps result in the formation of intermediates that ultimately lead to the desired biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Benzo[d]imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents Key Biological Activity/Application Synthesis Method Reference
2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde C-2: p-Tolyl; C-3: Carboxaldehyde Potential precursor for anticancer/antimicrobial agents (inferred from scaffold) Likely via Friedel-Crafts acylation or multicomponent reactions (similar to )
2-(3-Nitro-phenyl)-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde C-2: 3-Nitro-phenyl; C-3: Carboxaldehyde Unspecified (nitro group may enhance electrophilicity for reactivity) Not detailed; likely analogous to aldehyde-bearing derivatives
2-Methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) C-2: Methyl; C-3: 4-Phenoxybenzoyl carbohydrazide Antitubercular: IC50 = 0.53 µM; MIC = 3.53 µM; 2.1 log reduction in nutrient-starved M. tuberculosis Condensation of hydrazides with aldehydes
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) C-5: N,N-Dimethylamine; C-6: 4-(Methylsulfonyl)phenyl COX-2 inhibition: IC50 = 0.08 µM; Selectivity index = 313.7 Substitution via nucleophilic aromatic substitution
Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates Chalcone moieties conjugated at C-3 Microtubule targeting, apoptosis induction, antioxidant activity Claisen-Schmidt condensation of aldehydes with ketones

Key Observations :

Substituent Effects on Bioactivity :

  • The carboxaldehyde group in 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is less common in active pharmacophores but serves as a versatile intermediate. For instance, carbohydrazide derivatives (e.g., 5bc) exhibit potent antitubercular activity, suggesting that aldehyde-to-hydrazide conversion enhances target binding .
  • Electron-withdrawing groups (e.g., nitro in 2-(3-Nitro-phenyl)-derivative) may modulate electronic properties, affecting reactivity or binding to enzymes like VEGFR or COX-2 .
  • Lipophilic substituents (e.g., p-tolyl) improve bioavailability, while polar groups (e.g., sulfonyl in 6a) enhance selectivity for targets like COX-2 .

Synthetic Methodologies: The target compound may be synthesized via Eaton's reagent-mediated Friedel-Crafts acylation under solvent-free conditions, a method validated for analogous phenyl-substituted derivatives (Table 1, ).

Biologische Aktivität

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, which incorporates both imidazole and thiazole rings, contributes to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C17H12N2OS
  • Molecular Weight : 292.35 g/mol
  • CAS Number : 127204-74-4

The biological activity of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Prostaglandin Production : The compound has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. This suggests potential anti-inflammatory properties .
  • Carbonic Anhydrase Inhibition : Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole can selectively inhibit carbonic anhydrase (CA) isoforms, particularly hCA II, which is implicated in various pathologies including cancer .

Anticancer Activity

Research indicates that 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde exhibits antiproliferative effects against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effect on human cancer cell lines and found significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • Case Study : In vitro studies demonstrated that certain derivatives exhibit potent activity against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Modifications at specific positions on the thiazole or imidazole rings can significantly alter potency and selectivity:

  • Table 1: Structure-Activity Relationship Data
Compound VariantInhibition Constant (Ki) µMTarget
9ae57.7hCA II
9bb76.4hCA II
9ca79.9hCA II
9cc57.8hCA II
9da67.9hCA II

Q & A

What are the key synthetic methodologies for preparing 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a high-yield (90–96%), eco-friendly approach. The reaction proceeds under mild conditions (60–80°C) with excellent regioselectivity, avoiding toxic solvents. Substrates like benzo[d]imidazo[2,1-b]thiazoles and p-tolyl acylating agents are used. Reaction monitoring via TLC (silica gel, UV detection) ensures purity .

How can reaction conditions be optimized to improve purity in large-scale synthesis?

Key parameters include:

  • Catalyst stoichiometry : Eaton’s reagent at 1.2–1.5 equivalents minimizes side reactions.
  • Temperature control : Maintaining 70±5°C prevents decomposition.
  • Substrate pre-activation : Pre-mixing substrates with Eaton’s reagent for 10–15 minutes enhances conversion.
    Post-synthesis, recrystallization from ethanol/water (7:3 v/v) yields >98% purity .

What strategies are used to evaluate the compound’s biological activity in cancer research?

Advanced studies employ:

  • In vitro cytotoxicity assays : Compounds like IT06 and IT10 showed IC50 values of 1.2–3.8 µM against HeLa and MCF-7 cell lines.
  • Molecular docking : FG-2 (a related compound) binds to the ATP-binding site of kinase 3IUB via hydrogen bonds (Tyr-105, Asp-144) and π-π stacking (Phe-146). Activity correlates with electron-withdrawing substituents on the p-tolyl group .

How is structural characterization performed for derivatives of this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aldehyde proton at δ 10.2 ppm).
  • X-ray crystallography : Resolves π-stacking interactions in the crystal lattice (e.g., C–H···π distances of 3.2–3.5 Å).
  • HRMS : Validates molecular formulas (e.g., [M+H]+ at m/z 335.0821 for C18H15N2OS) .

How to resolve contradictions in reported bioactivity data across studies?

Contradictions (e.g., variable IC50 values) may arise from assay conditions (e.g., serum concentration, incubation time). Solutions include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and MTT assay parameters.
  • Computational validation : Compare docking poses across protein conformers (e.g., 3IUB vs. 4D8R) to identify binding inconsistencies .

What structural modifications enhance antitumor activity in SAR studies?

  • Electron-deficient substituents : Nitro or trifluoromethyl groups at the p-tolyl para position improve kinase inhibition (ΔGbinding = −9.2 kcal/mol vs. −7.8 for unsubstituted analogs).
  • Heterocyclic replacements : Substituting the benzothiazole with pyridazine increases solubility (logP reduced from 3.1 to 2.4) without losing potency .

Which analytical methods quantify trace impurities in the compound?

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (65:35), flow rate 1.0 mL/min. Impurities <0.1% detected at 254 nm.
  • LC-MS/MS : MRM transitions (335→214 for the parent ion) identify degradation products .

How to address stability issues during long-term storage?

The aldehyde group is prone to oxidation. Storage recommendations:

  • Temperature : −20°C under argon.
  • Light protection : Amber vials with PTFE-lined caps.
    Stability studies show >95% purity retention after 6 months under these conditions .

What in vitro models assess toxicity for preclinical studies?

  • HepG2 cells : Evaluate hepatotoxicity (EC50 > 50 µM indicates safety).
  • hERG inhibition assay : Patch-clamp testing confirms IC50 > 10 µM to avoid cardiac risks.
  • Ames test : No mutagenicity observed at ≤100 µg/plate .

How do computational models predict metabolic pathways?

  • SwissADME : Predicts CYP3A4-mediated oxidation of the p-tolyl methyl group (high probability).
  • Molecular dynamics : Simulates aldehyde hydration (ΔG = +2.1 kcal/mol), suggesting low metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.